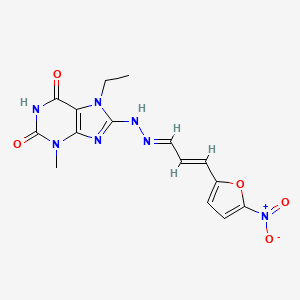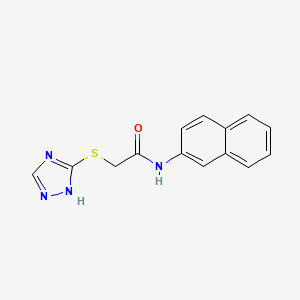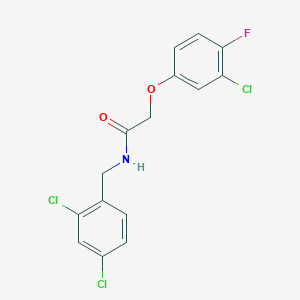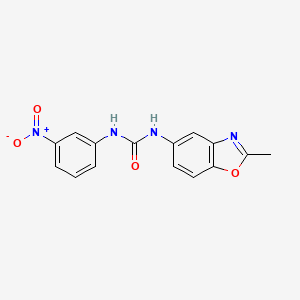![molecular formula C15H24N2O B5779980 2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5779980.png)
2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-component reactions, including cyclocondensation processes using catalysts like SO4^2-/Y2O3 in ethanol, highlighting a method for creating complex molecules with potential biological activities. For example, Rajkumar et al. (2014) discuss a synthesis method for piperazine derivatives using a four-component cyclo condensation, demonstrating the chemical versatility of piperazine-based compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The study of molecular structures, including 1,4-piperazine-2,5-diones, reveals information on hydrogen-bonding networks and polymorphic crystalline forms, as explored by Weatherhead-Kloster et al. (2005). These insights into molecular arrangements and interactions provide a foundation for understanding the chemical behavior of piperazine derivatives (Weatherhead-Kloster, Selby, Miller III, & Mash, 2005).
Chemical Reactions and Properties
Piperazine derivatives engage in various chemical reactions, showcasing their reactivity and potential for forming diverse chemical structures. For instance, the synthesis of specific piperazine compounds involves reactions with bromophenylmethyl chlorides and hydroxyethylpiperazines, leading to products with high yields and confirmed structures (Wang Jin-peng, 2013).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility and crystalline form, are influenced by their molecular structure. The research by Mekala, Mathammal, & Sangeetha (2015) on 2-(1-piperazinyl) ethanol using DFT calculations, vibrational spectroscopy, and NBO analysis, sheds light on the molecule's stability, electronic properties, and conformational preferences, contributing to our understanding of its physical characteristics (Mekala, Mathammal, & Sangeetha, 2015).
Chemical Properties Analysis
The chemical properties of “2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol” and its analogs, including reactivity patterns and interaction capabilities, are central to their potential applications. Studies on related compounds, such as those by Perryman et al. (2015), demonstrate the ability to modify piperazinones through Jocic-type reactions, revealing the adaptability and functionalization potential of piperazine nuclei (Perryman, Earl, Greatorex, Clarkson, & Fox, 2015).
Safety and Hazards
Orientations Futures
The future research directions for this compound would likely involve further exploration of its synthesis, structure, and potential applications. This could include studies to determine its physical and chemical properties, investigations into its reactivity, and assessments of its potential biological activity .
Propriétés
IUPAC Name |
2-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-13-3-4-14(2)15(11-13)12-17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTCKONIPWZEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,3-dimethylbenzamide](/img/structure/B5779950.png)
![4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5779952.png)


![N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5779971.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5779992.png)
![1-ethyl-4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5779997.png)

![8H-cyclohepta[b]quinoxalin-8-one oxime](/img/structure/B5780007.png)